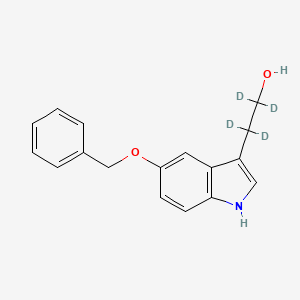
5-Methoxytryptophol-benzene-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxytryptophol-benzene-d4 is a deuterium-labeled derivative of 5-Methoxytryptophol-benzene. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule can significantly alter its metabolic and pharmacokinetic properties, making it a valuable tool for studying drug behavior in biological systems .
Méthodes De Préparation
The synthesis of 5-Methoxytryptophol-benzene-d4 involves the incorporation of deuterium into 5-Methoxytryptophol-benzene. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. The specific reaction conditions and industrial production methods for this compound are not widely documented, but they generally involve standard organic synthesis techniques adapted to incorporate deuterium .
Analyse Des Réactions Chimiques
5-Methoxytryptophol-benzene-d4 undergoes various chemical reactions typical of indole derivatives. These reactions include:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents such as halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
5-Methoxytryptophol-benzene-d4 is used extensively in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics: The compound is used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: It serves as a tracer to quantify drug metabolism and understand metabolic pathways.
Biological Studies: The compound is used in studies related to the biological activity of indole derivatives, including their effects on various physiological processes.
Industrial Applications: It is used in the development of new pharmaceuticals and in the study of drug interactions
Mécanisme D'action
The mechanism of action of 5-Methoxytryptophol-benzene-d4 involves its interaction with various molecular targets and pathways. The incorporation of deuterium can affect the compound’s pharmacokinetic and metabolic profiles, leading to differences in its biological activity compared to its non-deuterated counterpart. The specific molecular targets and pathways involved depend on the context of its use in research .
Comparaison Avec Des Composés Similaires
5-Methoxytryptophol-benzene-d4 is unique due to the incorporation of deuterium, which distinguishes it from other similar compounds. Some similar compounds include:
5-Methoxytryptophol: The non-deuterated version of the compound.
5-Methoxytryptamine: Another indole derivative with similar biological activity.
5-Methoxyindole: A related compound with similar chemical properties.
The uniqueness of this compound lies in its altered pharmacokinetic and metabolic properties due to deuterium incorporation .
Propriétés
Formule moléculaire |
C17H17NO2 |
|---|---|
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
1,1,2,2-tetradeuterio-2-(5-phenylmethoxy-1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C17H17NO2/c19-9-8-14-11-18-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,18-19H,8-9,12H2/i8D2,9D2 |
Clé InChI |
SQAUQUOZCKVQND-LZMSFWOYSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C([2H])([2H])O |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


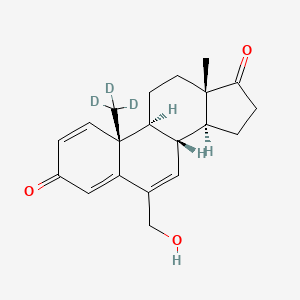
![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)
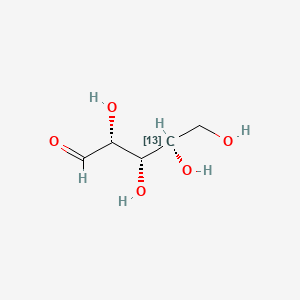
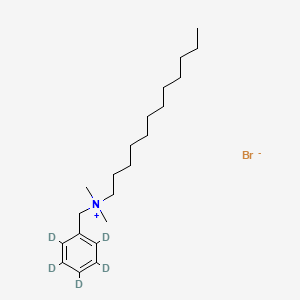
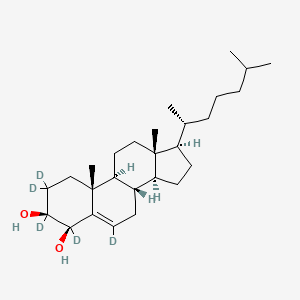
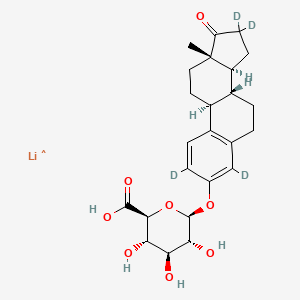
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12413172.png)
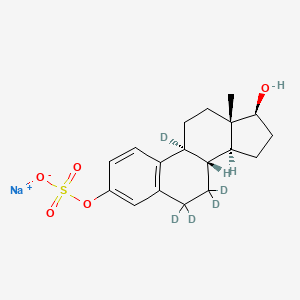
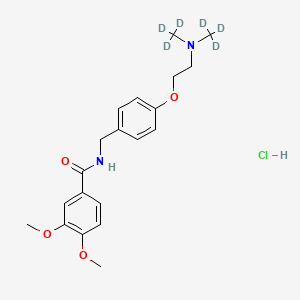
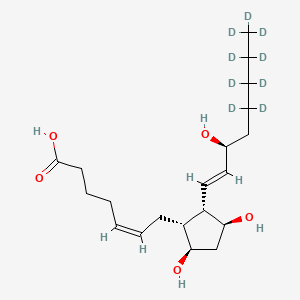
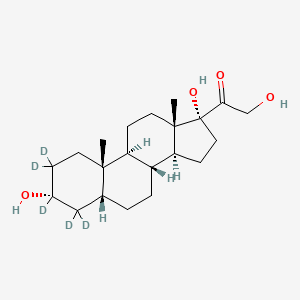
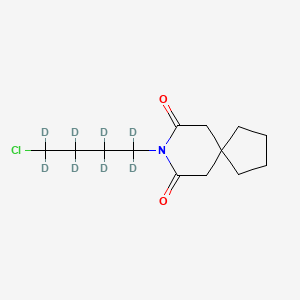
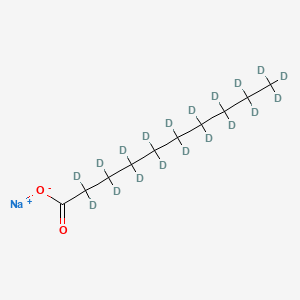
![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)
